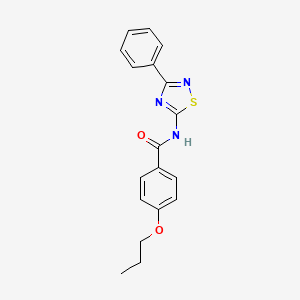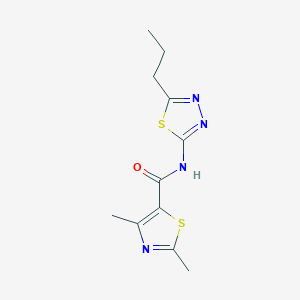![molecular formula C16H24N2O2S B11366844 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide](/img/structure/B11366844.png)
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a cyclohexyl group, and a thiophene carboxamide moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide typically involves the following steps:
Formation of the Morpholine-Cyclohexyl Intermediate: The initial step involves the reaction of morpholine with cyclohexanone to form the morpholine-cyclohexyl intermediate. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions.
Introduction of the Thiophene Carboxamide Group: The next step involves the reaction of the morpholine-cyclohexyl intermediate with thiophene-2-carboxylic acid or its derivatives. This step often requires the use of coupling agents such as carbodiimides to facilitate the formation of the carboxamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for controlled synthesis, allowing for precise control over reaction parameters.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.
化学反应分析
Types of Reactions
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}thiophene-2-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide: Similar structure but with an acetamide group instead of a thiophene carboxamide group.
N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide: Similar structure but with a benzamide group instead of a thiophene carboxamide group.
The unique combination of the morpholine, cyclohexyl, and thiophene carboxamide groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H24N2O2S |
|---|---|
分子量 |
308.4 g/mol |
IUPAC 名称 |
N-[(1-morpholin-4-ylcyclohexyl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H24N2O2S/c19-15(14-5-4-12-21-14)17-13-16(6-2-1-3-7-16)18-8-10-20-11-9-18/h4-5,12H,1-3,6-11,13H2,(H,17,19) |
InChI 键 |
ALQKXZWMFYAODZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(CNC(=O)C2=CC=CS2)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Phenyl-2-[(2-phenylethyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B11366773.png)

![N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11366785.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B11366791.png)
![2-(2-methoxyphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11366799.png)
![6-(3-Methoxyphenyl)-2-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11366801.png)



![2-(2-chlorophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B11366828.png)
![4-chloro-N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11366833.png)
![2-(4-nitrophenoxy)-N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11366836.png)
![3,4,5-trimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11366852.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluorobenzamide](/img/structure/B11366858.png)
